N-cyclohexyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-cyclohexyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a cyclohexyl group and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution Reactions: The introduction of the cyclohexyl group and the methoxyphenoxy group can be achieved through substitution reactions. For example, the cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the furan ring reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
N-cyclohexyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the furan ring and the methoxyphenoxy group play crucial roles in its activity.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide: shares similarities with other furan derivatives such as furan-2-carboxamide and furan-2-carboxylic acid.
Methoxyphenoxy derivatives: Compounds like 2-methoxyphenoxyacetic acid and 2-methoxyphenoxyethanol.
Uniqueness
- The unique combination of the cyclohexyl group, methoxyphenoxy group, and furan ring in This compound imparts distinct chemical and biological properties.
- Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H23NO4 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-cyclohexyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H23NO4/c1-22-16-9-5-6-10-17(16)23-13-15-11-12-18(24-15)19(21)20-14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8,13H2,1H3,(H,20,21) |
InChI Key |
INRNTHKATDLKIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3CCCCC3 |
solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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